GM4-Ganglioside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

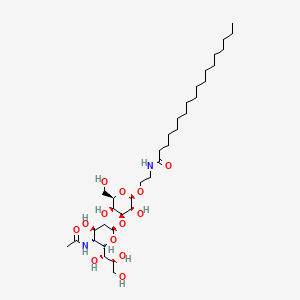

GM4-Ganglioside is a sialic acid-containing glycosphingolipid primarily found in the mammalian brain and erythrocytes. It belongs to the gala-series of gangliosides, which are characterized by their unique structure comprising a ceramide lipid tail attached through glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . Gangliosides play crucial roles in cell signaling, cellular recognition, and interaction, particularly in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM4-Ganglioside involves the sialylation of galactosylceramide (GalCer). This process can be achieved through various synthetic strategies, including late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation . These methods involve the use of specific glycosyltransferases to transfer sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves the overexpression of GM3/GM4 synthase (ST3GAL5) in mammalian cells. This enzyme catalyzes the sialylation of GalCer to produce this compound . The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

GM4-Ganglioside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study glycosphingolipid synthesis and metabolism.

Industry: Used as a biomarker for various cell types and antigens.

Mechanism of Action

The hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in interactions with molecules on other cells and in the extracellular space . These interactions modulate cell signaling and cell-to-cell communication, playing a crucial role in maintaining cellular functions .

Comparison with Similar Compounds

GM3-Ganglioside: Synthesized by the sialylation of lactosylceramide (LacCer) and serves as a precursor for more complex gangliosides.

GD3-Ganglioside: Contains two sialic acid residues and is involved in cell signaling and apoptosis.

GT3-Ganglioside: Contains three sialic acid residues and plays a role in neural development.

Uniqueness of GM4-Ganglioside: this compound is unique due to its specific structure and the presence of a single sialic acid residue linked to the innermost galactose . This unique structure allows it to participate in specific cellular processes and interactions that are distinct from other gangliosides .

Biological Activity

GM4-ganglioside is a member of the ganglioside family, which are sialic acid-containing glycosphingolipids prevalent in the nervous system. This article presents a comprehensive overview of the biological activity of this compound, including its physiological roles, interactions with cellular components, and implications in various neurological conditions.

Structure and Composition

This compound consists of a ceramide backbone linked to a disaccharide unit, which includes one sialic acid residue. The ceramide backbone typically contains two hydrocarbon chains, which can vary in length and saturation. This structural configuration is crucial for its biological functions, particularly in neuronal tissues where GM4 is abundant.

Physiological Roles

- Cell Membrane Integrity : this compound is integral to the structure of myelin, the insulating layer around neuronal axons. It plays a significant role in maintaining the integrity of lipid rafts—microdomains within cell membranes that are crucial for signal transduction and protein interactions .

- Neuronal Development and Regeneration : Gangliosides, including GM4, are implicated in synaptic transmission and memory formation. They facilitate interactions between neurons and glial cells, promoting neuroprotection and regeneration following injury .

- Oligodendrocyte Function : GM4 supports oligodendrocyte proliferation, which is essential for remyelination processes in demyelinating diseases like multiple sclerosis. Studies have shown that GM4 levels increase in the frontal cortex of Alzheimer's patients, suggesting a potential role in neurodegenerative conditions .

Biological Activity and Mechanisms

This compound exhibits various biological activities through its interactions with proteins and other lipids:

- Binding to Receptors : GM4 can bind to membrane proteins, influencing their localization and activity. For instance, it has been noted to interact with receptors involved in signaling pathways critical for neuronal survival and function .

- Modulation of Immune Responses : Gangliosides can act as immunomodulators. In certain autoimmune conditions like Guillain-Barré syndrome (GBS), antibodies against gangliosides can disrupt normal immune function, leading to neuronal damage .

Table 1: Summary of Research Findings on this compound

| Study | Findings | Methodology |

|---|---|---|

| Svennerholm et al., 1991 | Decreased levels of gangliosides with aging | High-Performance Thin-Layer Chromatography (HPTLC) |

| Harlalka et al., 2013 | Increased GM3; decreased GM2 in fibroblasts | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

| Whitehead et al., 2011 | Increased GM1 and GD1a post-stroke | MALDI Imaging |

| Vajn et al., 2020 | Localization of gangliosides in mouse brain tissues | Immunochemical techniques |

Case Study: Alzheimer’s Disease

A study highlighted that GM4 levels were significantly elevated in the frontal cortex of Alzheimer's patients compared to healthy controls. This suggests a compensatory mechanism or a potential biomarker for disease progression . The implications of these findings indicate that targeting GM4 could be beneficial in therapeutic strategies aimed at enhancing oligodendrocyte function and remyelination.

Properties

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.